molecular formula C24H33N3O4 B12841694 N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide CAS No. 701193-65-9

N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

Cat. No.: B12841694
CAS No.: 701193-65-9
M. Wt: 427.5 g/mol
InChI Key: PWGLQVOHVNHXDW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Functionalization: The piperazine ring is then functionalized with various substituents, such as the hydroxy and methoxyphenoxy groups, through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents, such as:

  • N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-chlorophenoxy)propyl]piperazin-1-yl]acetamide
  • N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-fluorophenoxy)propyl]piperazin-1-yl]acetamide

Uniqueness

The uniqueness of N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide lies in its specific substituents, which can significantly influence its pharmacological properties and interactions with biological targets. The presence of the methoxyphenoxy group, for example, may enhance its binding affinity to certain receptors compared to other similar compounds.

Properties

CAS No.

701193-65-9

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C24H33N3O4/c1-18-8-9-21(19(2)14-18)25-24(29)16-27-12-10-26(11-13-27)15-20(28)17-31-23-7-5-4-6-22(23)30-3/h4-9,14,20,28H,10-13,15-17H2,1-3H3,(H,25,29)

InChI Key

PWGLQVOHVNHXDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O)C

Origin of Product

United States

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